N-(3,5-dimethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
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Description
N-(3,5-dimethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as DMFPB, is a novel compound that has gained interest in scientific research due to its potential therapeutic effects. DMFPB belongs to the class of pyridazinone derivatives and has been synthesized using various methods.
Scientific Research Applications
- Boronic Acid Derivatives : Boronic acids and their esters are essential for drug design and delivery. Although the compound’s stability in water is marginal , its boronic acid moiety could be explored for targeted drug delivery systems or as a scaffold for novel drug candidates.
- Functionalized Tetrahydrofuran Derivatives : Researchers have proposed a three-step strategy for functionalizing the methyl group of 2,5-dimethylfuran, leading to alkylated tetrahydrofuran derivatives . This compound could serve as a building block for green synthesis approaches, especially in the context of sustainable chemistry.
Medicinal Chemistry and Drug Development
Green Chemistry and Synthesis
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-15-11-14(12-16(13-15)27-2)21-19(24)6-3-9-23-20(25)8-7-17(22-23)18-5-4-10-28-18/h4-5,7-8,10-13H,3,6,9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDWKOIFLYKMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide |
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